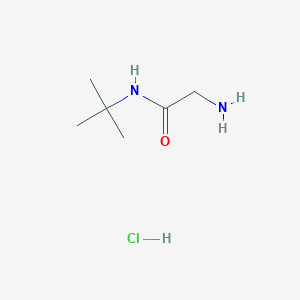

2-amino-N-tert-butylacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-tert-butylacetamide hydrochloride, also known as 2-amino-N-(tert-butyl)acetamide, is a chemical compound with the CAS Number: 71034-40-7 . It has a molecular weight of 130.19 and its IUPAC name is 2-amino-N-(tert-butyl)acetamide . The physical form of this compound is liquid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-tert-butylacetamide hydrochloride include a molecular weight of 130.19 , a physical form of liquid , and a storage temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties were not available in the current search results.Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of the core structure similar to "2-amino-N-tert-butylacetamide hydrochloride," were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were evaluated for their potency in vitro and for their anti-inflammatory and antinociceptive activities in animal models, suggesting potential therapeutic applications for H4R antagonists in pain management (Altenbach et al., 2008).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of pharmaceutical agents in aqueous titanium dioxide suspensions involved similar compounds. Although the study focused on salbutamol, the methodologies and results highlight the potential of photocatalysis in environmental remediation, particularly in the breakdown of complex organic molecules into less harmful substances (Sakkas et al., 2007).

Synthesis and Chemical Transformations

The synthesis and transformation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives demonstrate the versatility of nitrogen-containing compounds in chemical synthesis. These processes highlight the potential for creating complex molecules with significant biological or catalytic activities (Shatsauskas et al., 2017).

Spectroscopic and Solvent Studies

FTIR spectroscopic studies on N-tert-butylacetamide, closely related to "2-amino-N-tert-butylacetamide hydrochloride," in various solvents reveal insights into hydrogen bonding and solvent-induced frequency shifts. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Jovic et al., 2013).

Safety and Hazards

The safety information for 2-amino-N-tert-butylacetamide indicates that it has the hazard statements H227, H314, and H335 . This means it may be flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Propriétés

IUPAC Name |

2-amino-N-tert-butylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBCDULVRSMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508674 |

Source

|

| Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(tert-butyl)acetamide hydrochloride | |

CAS RN |

71034-40-7 |

Source

|

| Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)

![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)